N-叔丁基-4-氟苯甲酰胺

描述

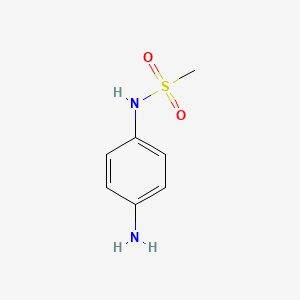

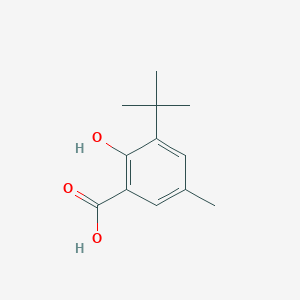

N-T-Butyl-4-fluorobenzamide is a chemical compound with the molecular formula C11H14FNO . It’s a derivative of 4-fluorobenzamide, a small molecule that can be used as a scaffold to develop new compounds with desired properties.

Molecular Structure Analysis

The molecular structure of N-T-Butyl-4-fluorobenzamide consists of 11 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C11H14FNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) .

Physical And Chemical Properties Analysis

N-T-Butyl-4-fluorobenzamide has a molecular weight of 195.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

科学研究应用

Organic Synthesis

Application Summary

In organic synthesis, N-T-Butyl-4-fluorobenzamide serves as a versatile intermediate. It’s particularly useful in reactions where the introduction of a fluorine atom or an amide functional group is desired.

Methods and Procedures

The compound is employed in various organic reactions, such as nucleophilic substitution or amidation processes. Technical parameters include reaction temperatures, solvents, and catalysts used to achieve the desired transformation.

Results and Outcomes

The use of N-T-Butyl-4-fluorobenzamide in organic synthesis has led to the creation of numerous novel organic compounds. The results are often measured by the efficiency of the reaction and the stability of the products formed .

Material Science

Application Summary

In material science, N-T-Butyl-4-fluorobenzamide can be used to modify surface properties of materials or as a monomer in polymer synthesis due to its chemical stability and reactivity.

Methods and Procedures

The application involves chemical vapor deposition, polymerization techniques, or surface treatment processes. Parameters include deposition rates, polymerization conditions, and surface coverage.

Results and Outcomes

The incorporation of N-T-Butyl-4-fluorobenzamide in materials has resulted in enhanced properties such as increased hydrophobicity or improved thermal stability. These are quantified through various analytical techniques .

Analytical Chemistry

Application Summary

Analytical chemists use N-T-Butyl-4-fluorobenzamide as a standard or reagent in chromatography and spectroscopy for the identification and quantification of complex mixtures.

Methods and Procedures

It is used in calibration curves, sample preparation, and as a reference compound in mass spectrometry or HPLC. The procedures are defined by strict protocols to ensure accuracy and reproducibility.

Results and Outcomes

The use of this compound in analytical chemistry has led to more precise measurements and the ability to detect minute quantities of substances in samples. The data includes retention times, peak areas, and detection limits .

Biochemistry Experiments

Application Summary

Biochemists utilize N-T-Butyl-4-fluorobenzamide to study enzyme-substrate interactions and metabolic pathways. It acts as an analog or inhibitor in enzymatic assays.

Methods and Procedures

The compound is introduced into biochemical assays to observe its effect on enzyme activity. Parameters include concentration, incubation times, and assay conditions like pH and temperature.

Results and Outcomes

The results from these experiments provide insights into enzyme mechanisms and can lead to the identification of potential drug targets. Outcomes are often presented as enzyme activity rates or inhibition constants .

Medical Research

Application Summary

In medical research, N-T-Butyl-4-fluorobenzamide is explored for its pharmacokinetics and potential as a therapeutic agent in disease models.

Methods and Procedures

The compound is tested in vitro and in vivo to assess its absorption, distribution, metabolism, and excretion (ADME) profiles. This involves using animal models and various imaging techniques.

Results and Outcomes

Studies have shown that N-T-Butyl-4-fluorobenzamide can have specific interactions with biological targets, leading to potential medical applications. The results include data on bioavailability, half-life, and therapeutic efficacy .

This analysis provides a detailed overview of the diverse applications of N-T-Butyl-4-fluorobenzamide in scientific research, highlighting its importance in various scientific fields.

Neurochemistry

Application Summary

N-T-Butyl-4-fluorobenzamide is investigated in neurochemistry for its potential effects on neurotransmitter systems, particularly in the development of treatments for neurological disorders.

Methods and Procedures

The compound is used in receptor binding assays and neurotransmitter uptake studies. Experimental parameters include ligand concentrations, assay buffer compositions, and incubation times.

Results and Outcomes

Research has indicated that N-T-Butyl-4-fluorobenzamide can influence neurotransmitter activity, which may be beneficial in treating conditions like depression or anxiety. Data typically includes binding affinities and uptake inhibition percentages .

Environmental Science

Application Summary

In environmental science, N-T-Butyl-4-fluorobenzamide is utilized to study the degradation of organic compounds and their impact on ecosystems.

Methods and Procedures

The compound is subjected to various environmental conditions to assess its stability and breakdown products. Techniques include spectroscopy and chromatography to monitor changes over time.

Results and Outcomes

Studies show how N-T-Butyl-4-fluorobenzamide and its metabolites interact with the environment, providing insights into pollution control and biodegradation processes. Results are expressed in terms of degradation rates and byproducts identified .

Agricultural Chemistry

Application Summary

This compound is explored in agricultural chemistry for its use in developing pesticides and herbicides that are more effective and environmentally friendly.

Methods and Procedures

N-T-Butyl-4-fluorobenzamide is tested for its pesticidal properties in various formulations and application methods, including foliar sprays and soil treatments.

Results and Outcomes

The effectiveness of the compound as a pesticide is evaluated through field trials and laboratory assays, with outcomes including pest mortality rates and crop yield improvements .

Chemical Engineering

Application Summary

Chemical engineers study N-T-Butyl-4-fluorobenzamide for its role in process optimization, particularly in the synthesis of fine chemicals and pharmaceuticals.

Methods and Procedures

The focus is on reaction kinetics, process scale-up, and purification techniques. Parameters include reaction time, temperature control, and solvent recovery systems.

Results and Outcomes

The application of N-T-Butyl-4-fluorobenzamide in chemical engineering has led to more efficient industrial processes, with metrics such as reaction yield, purity, and cost-effectiveness being key indicators .

Veterinary Medicine

Application Summary

In veterinary medicine, the compound is studied for its pharmacological effects in animals, aiming to develop new veterinary drugs.

Methods and Procedures

It involves pharmacokinetic studies and clinical trials in animal models to determine the safety and efficacy of drug formulations containing N-T-Butyl-4-fluorobenzamide.

Results and Outcomes

The potential veterinary applications of the compound are assessed through therapeutic response measurements and side effect profiles, contributing to the advancement of animal healthcare .

Cosmetics Industry

Application Summary

N-T-Butyl-4-fluorobenzamide is researched in the cosmetics industry for its use in skincare products, due to its potential anti-inflammatory and antimicrobial properties.

Methods and Procedures

The compound is incorporated into cosmetic formulations and tested for its effects on skin cells and tissues. Studies focus on irritation potential, skin absorption, and efficacy.

Results and Outcomes

The inclusion of N-T-Butyl-4-fluorobenzamide in cosmetic products has shown promising results, such as reduced skin irritation and improved product stability, enhancing the quality of skincare offerings .

安全和危害

属性

IUPAC Name |

N-tert-butyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYTVKMZSNODPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401665 | |

| Record name | N-T-BUTYL-4-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-T-Butyl-4-fluorobenzamide | |

CAS RN |

49834-29-9 | |

| Record name | N-T-BUTYL-4-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)